2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfenamide group, and a tert-butyl group attached to the nitrogen atom. The presence of the 1-oxide group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide typically involves the reaction of pyridine-2-thiol with tert-butylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and a temperature range of 0-25°C. The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, facilitates the formation of the 1-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfenamide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding sulfenamide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfenamide group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The 1-oxide group may also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-: Lacks the 1-oxide group, resulting in different chemical properties.
2-Pyridinesulfenamide, N-(1,1-dimethylpropyl)-, 1-oxide: Similar structure but with a different alkyl group attached to the nitrogen atom.
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 2-oxide: The position of the oxide group is different, leading to variations in reactivity.
Uniqueness
The presence of the 1-oxide group in 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide imparts unique redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
59282-35-8 |
---|---|
Molekularformel |
C9H14N2OS |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
2-methyl-N-(1-oxidopyridin-1-ium-2-yl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)10-13-8-6-4-5-7-11(8)12/h4-7,10H,1-3H3 |
InChI-Schlüssel |
BYZCIXGMDPZMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NSC1=CC=CC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.